molecular formula C11H10ClN3O2 B13423478 N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide

N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide

Cat. No.: B13423478
M. Wt: 254.65 g/mol
InChI Key: KPQIGKGDGKDFOF-WTHAWUAUSA-N
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Description

N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide is a complex organic compound characterized by its unique structure, which includes isotopically labeled carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the chloro and isotopic labels. The cyclopenta-2,4-dien-1-yl group is then attached through a series of reactions, including cyclization and nitration. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This approach allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for cellular function and regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[(6-chloropyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide: Similar structure but lacks isotopic labeling.

    N-[2-[(6-bromopyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide: Contains a bromine atom instead of chlorine.

    N-[2-[(6-chloropyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]amine: Similar structure but with an amine group instead of nitramide.

Uniqueness

The uniqueness of N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide lies in its isotopic labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides valuable insights into the compound’s behavior and interactions at the molecular level.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

254.65 g/mol

IUPAC Name

N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide

InChI

InChI=1S/C11H10ClN3O2/c12-11-5-4-8(7-13-11)6-9-2-1-3-10(9)14-15(16)17/h1-5,7,10,14H,6H2/i5+1,11+1,13+1

InChI Key

KPQIGKGDGKDFOF-WTHAWUAUSA-N

Isomeric SMILES

C1=CC(C(=C1)CC2=C[15N]=[13C]([13CH]=C2)Cl)N[N+](=O)[O-]

Canonical SMILES

C1=CC(C(=C1)CC2=CN=C(C=C2)Cl)N[N+](=O)[O-]

Origin of Product

United States

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